![molecular formula C15H12ClNO2S2 B2700332 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034442-31-2](/img/structure/B2700332.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a benzo[b]thiophene moiety, a chlorothiophene moiety, and an amide group. Benzo[b]thiophene is a polycyclic aromatic compound that is part of many pharmaceuticals and organic materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[b]thiophene derivatives can be synthesized through various methods such as condensation reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The benzo[b]thiophene and chlorothiophene moieties would contribute to the planarity and conjugation of the molecule .Chemical Reactions Analysis
The compound, due to the presence of the benzo[b]thiophene moiety, could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Medicinal Chemistry and Drug Development
Derivatives of benzothiophene-3-carboxylic acids serve as valuable molecular scaffolds for medicinal chemistry. Researchers have explored these compounds due to their potential therapeutic effects. Notably, the compound has shown promise in preclinical and clinical studies . Further investigations into its pharmacological properties, such as receptor binding, metabolic stability, and toxicity profiles, are essential for drug development.
Antibody Production Enhancement
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide: and its derivatives have demonstrated the ability to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This finding suggests potential applications in biopharmaceutical manufacturing.
Photochromic Systems
Non-symmetric diarylethenes containing a 1-benzothiophene ring at one end and a 2-thienyl or 3-thienyl group at the other end have been synthesized. These compounds exhibit reversible photochromic behavior, making them interesting candidates for optical devices and sensors .
Heterocyclic Synthesis
Several synthetic methods allow the preparation of 1-benzothiophene-3-carboxamides:
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S2/c16-14-6-5-13(21-14)15(19)17-7-11(18)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,18H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLLASMDQWJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide |
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